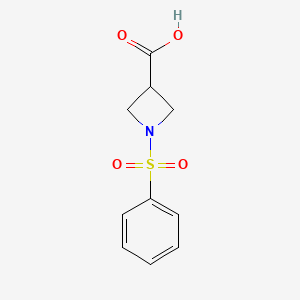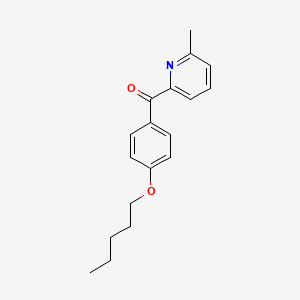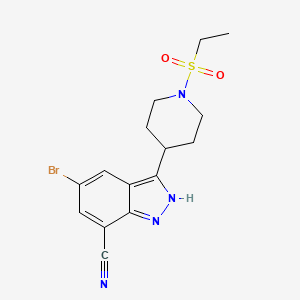![molecular formula C14H10Cl2O2 B1454276 2-[(2-Chlorobenzyl)oxy]benzoyl chloride CAS No. 1160249-76-2](/img/structure/B1454276.png)
2-[(2-Chlorobenzyl)oxy]benzoyl chloride
Übersicht
Beschreibung
2-[(2-Chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-[(2-Chlorobenzyl)oxy]benzoyl chloride consists of a benzoyl chloride group attached to a chlorobenzyl group via an oxygen atom . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “2-[(2-Chlorobenzyl)oxy]benzoyl Chloride” Applications
Synthesis of Anti-inflammatory Agents
2-[(2-Chlorobenzyl)oxy]benzoyl chloride: is utilized in the synthesis of novel anti-inflammatory agents. These agents aim to provide an alternative to acetylsalicylic acid (ASA), with a focus on minimizing gastrointestinal toxicity while retaining anti-inflammatory and analgesic effects .
Development of COX-Inhibitors
The compound serves as a precursor in the development of cyclooxygenase (COX) inhibitors. These inhibitors are crucial for their role in reducing fever, pain, and inflammation, as well as preventing platelet aggregation .
Research in Cardiovascular Disease Treatment
Given its potential to substitute ASA, 2-[(2-Chlorobenzyl)oxy]benzoyl chloride derivatives are being researched for their use in cardiovascular disease treatments, especially for patients over 70 years, where routine ASA usage is not recommended .
Exploration of Alternative Drug Development
The chemical is at the forefront of alternative drug development, aiming to replace current medications that have adverse effects, such as ASA, by providing similar benefits with fewer side effects .
Proteomics Research
This compound is also a specialty product in proteomics research, where it is used to study proteins and their functions within biological systems .
Analytical Chemistry Applications
In analytical chemistry, 2-[(2-Chlorobenzyl)oxy]benzoyl chloride is used for various chemical analyses and reactions due to its reactivity, particularly in the synthesis of more complex chemical structures .
Biopharma Production
The compound finds application in biopharmaceutical production, where it is involved in the synthesis of pharmaceuticals and as an intermediate in various biochemical reactions .
Laboratory Chemical Use
Lastly, it is commonly used as a laboratory chemical for educational and research purposes, including in food, drug, pesticide, or biocidal product development .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVNSOZZFOQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)



![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)






![2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1454213.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)